N-(2-methoxy-5-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide
説明
N-(2-Methoxy-5-methylphenyl)-2-[3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a structurally complex molecule featuring:
- Acetamide backbone: Substituted with a 2-methoxy-5-methylphenyl group at the N-position.
- Pyridinone ring: Linked to a 1,2,4-oxadiazole heterocycle, which is further substituted with a 4-methylphenyl group.
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-15-6-9-17(10-7-15)22-26-23(32-27-22)18-5-4-12-28(24(18)30)14-21(29)25-19-13-16(2)8-11-20(19)31-3/h4-13H,14H2,1-3H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCWPAMETRPUHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=C(C=CC(=C4)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-methoxy-5-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from diverse research studies to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a unique structure comprising:
- A methoxy and methyl-substituted phenyl ring.
- An oxadiazole ring.
- A dihydropyridinyl acetamide moiety.
This structural configuration is significant as it influences the compound's interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit broad anticancer activity. For instance, compounds similar to N-(2-methoxy-5-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide have shown efficacy against various cancer cell lines.
In a study involving 1,2,4-oxadiazole derivatives:
- Compound 16a demonstrated an IC50 value of 89 pM against hCA IX and 0.75 nM against hCA II, indicating potent selective inhibition .
- Further evaluations revealed that certain oxadiazole derivatives could arrest the cell cycle at the G0-G1 phase in cancer cells like MCF-7 and SK-MEL-2 .
Antimicrobial Activity
The oxadiazole scaffold has also been noted for its antimicrobial properties. Studies have shown that certain derivatives can inhibit bacterial growth effectively. The mechanism often involves disruption of cellular processes or direct interaction with microbial DNA .
The mechanisms by which N-(2-methoxy-5-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation or survival pathways.
- Cell Cycle Disruption: As indicated by studies showing cell cycle arrest in cancer cells, it may interfere with normal cell cycle regulation mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Compound | IC50 (µM) | Target |
|---|---|---|---|
| Anticancer | 16a | 0.089 | hCA IX |
| Anticancer | 17a | 0.65 | MCF-7 |
| Antimicrobial | Various | Variable | Bacterial strains |
Recent Findings
Recent literature reviews have highlighted the potential of oxadiazole derivatives in drug discovery:
類似化合物との比較
Structural and Functional Comparison with Analogues
Core Structural Variations
Table 1: Key Structural Differences Among Analogues
*Calculated based on molecular formula.
Key Observations:
- Heterocycle Diversity : The target’s 1,2,4-oxadiazole offers rigidity and electron-deficient properties, contrasting with the triazole’s sulfur-containing flexibility in or the fused pyrimidoindole system in .
Characterization Tools:
- X-ray crystallography (SHELX , WinGX ) confirmed molecular geometries.
- Spectroscopic methods (IR, NMR, MS) were used across analogues to validate structures .
Table 2: Comparative Bioactivity and Properties
*Calculated using ChemDraw.
Key Findings:
- Bioactivity : The triazole analogue exhibits antifungal activity, while the thiazolidinedione shows hypoglycemic effects, highlighting the role of heterocycles in target specificity.
- Lipophilicity : The target’s higher LogP (3.2 vs. 1.9–2.8) suggests superior passive diffusion across biological membranes.
- Metabolic Stability : The oxadiazole’s resistance to hydrolysis may extend half-life compared to thiazolidinedione derivatives .
Structure-Activity Relationships (SAR)
- Heterocycle Impact : Oxadiazoles generally exhibit stronger electron-withdrawing effects than triazoles, enhancing binding to electron-rich enzyme pockets.
- Substituent Effects :
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
